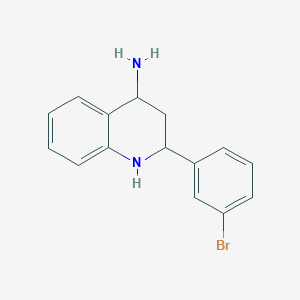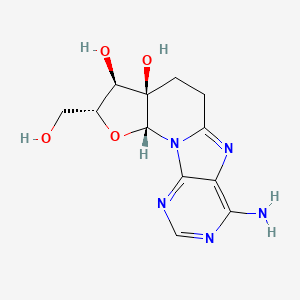![molecular formula C6H7N5 B13096123 [1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine is a heterocyclic compound that features a fused triazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a versatile building block for various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine derivatives with nitriles under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and environmentally friendly oxidizers is preferred to minimize waste and reduce the environmental impact of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as phosphodiesterase and kinases, disrupting key signaling pathways within cells. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses . The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
[1,2,4]Triazolo[1,5-a]pyridine: Shares a similar triazole-pyrimidine fused ring system but lacks the methanamine group.
[1,2,4]Triazolo[4,3-a]pyrimidine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring, exhibiting similar biological activities.
Uniqueness: The presence of the methanamine group in [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine enhances its reactivity and allows for further functionalization, making it a versatile scaffold for drug development. Its unique structure and biological activity profile distinguish it from other similar compounds, providing opportunities for the development of novel therapeutic agents .
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
[1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-3-5-1-2-11-6(10-5)8-4-9-11/h1-2,4H,3,7H2 |
Clé InChI |
JJMPFVFSCVTLCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC=N2)N=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


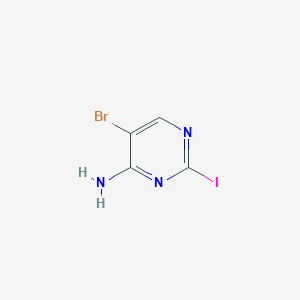
![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
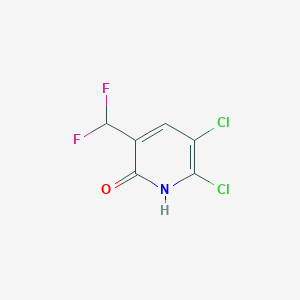
![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
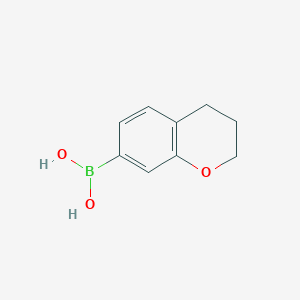
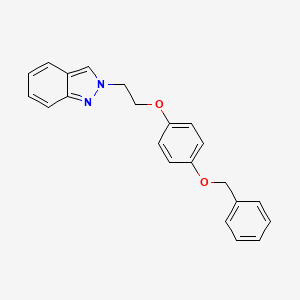
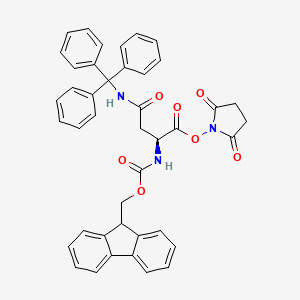
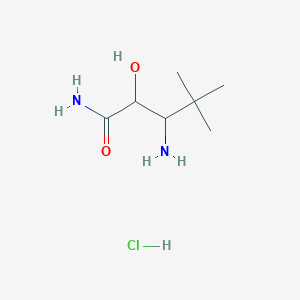
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)

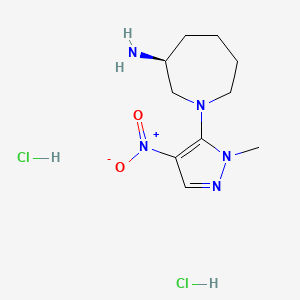
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
